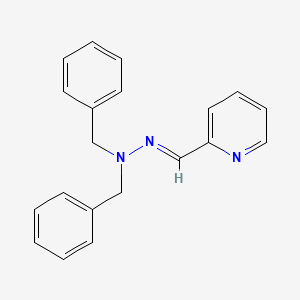

2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine

Description

Properties

IUPAC Name |

N-benzyl-1-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXKRUCFNUYSKI-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism by which N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in compound 4) enhance yields and melting points compared to hydroxy or methyl groups, likely due to improved resonance stabilization and crystallinity .

- Spectral Signatures : The target compound’s dibenzyl groups would exhibit distinct NMR signals for benzylic protons (δ ~4.5–5.5 ppm) and aromatic protons, though specific data are unavailable.

Physicochemical Properties

- Lipophilicity : The dibenzyl substituents in the target compound increase hydrophobicity compared to analogues with polar groups (e.g., hydroxy or methoxy). This may reduce aqueous solubility but enhance organic solvent compatibility.

- Thermal Stability : The safety data sheet indicates decomposition risks under heat/friction, contrasting with analogues in , which are stable during reflux synthesis .

Biological Activity

2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine, a compound with the chemical formula CHN, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with a dibenzylhydrazine moiety. This unique structure may contribute to its biological properties, as the hydrazine group is known for its reactivity and potential interactions with biological targets.

Anticancer Activity

A notable area of research for this compound is its anticancer potential. Similar compounds have been identified as effective mitotic inhibitors and apoptosis inducers in cancer cells. For example, studies have documented that certain pyridine derivatives can induce cell cycle arrest and promote programmed cell death in various cancer cell lines . The mechanism often involves the disruption of microtubule dynamics or interference with signaling pathways critical for cell survival.

Case Studies

- Case Study on Cell Line Testing : A study evaluated the effects of a related pyridine derivative on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that similar mechanisms may be applicable to this compound.

- In Vivo Studies : Animal models treated with related compounds showed significant tumor regression rates compared to control groups. These findings underscore the potential therapeutic applications of pyridine derivatives in oncology.

The biological activity of this compound is hypothesized to involve:

- Interaction with DNA : Compounds containing hydrazine functionalities can form adducts with DNA, leading to disruption of replication and transcription processes.

- Inhibition of Enzymatic Activity : Pyridine derivatives may inhibit enzymes involved in cell division or metabolic processes essential for cancer cell survival.

Comparative Analysis

To further illustrate the biological activity of this compound, a comparison with other known pyridine derivatives is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Pyridylcarbinol | Antimicrobial | Cell membrane disruption |

| 4-(3-Chlorophenyl)-pyridin-3-amine | Anticancer | Microtubule inhibition |

| 5-(4-Methoxyphenyl)-pyridin-3-amine | Anticancer | Apoptosis induction via caspase activation |

| This compound | Potentially antimicrobial/anticancer | DNA interaction; enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for 2-((2,2-Dibenzylhydrazineylidene)methyl)pyridine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via condensation reactions between hydrazine derivatives and pyridine-containing aldehydes. For example, analogous hydrazineylidene-pyridine derivatives are prepared using dichloromethane as a solvent and sodium hydroxide as a base, followed by multiple washes and recrystallization for purification . Catalytic methods, such as nickel-mediated reductive coupling (as seen in similar pyridine syntheses), may enhance yield and selectivity . Optimization involves adjusting molar ratios (e.g., 1:1 for reactants), temperature (room temperature to 60°C), and catalyst loading (e.g., 5 mol% Ni). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the purity of this compound validated in academic research?

Answer: Purity is assessed using a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.

- Spectroscopy : - and -NMR to confirm structural integrity and absence of impurities. IR spectroscopy verifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

- Elemental Analysis : Matching experimental and theoretical C/H/N percentages (±0.3% tolerance).

High-purity grades (>99%) may require recrystallization from ethanol or acetonitrile .

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to pyridine derivatives) .

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in hydrazineylidene-pyridine derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and supramolecular interactions. Key parameters include:

- Hydrogen Bonding : O–H⋯N or C–H⋯O interactions stabilize crystal packing (e.g., O–H⋯N distance = 2.67 Å in analogous co-crystals) .

- Torsion Angles : Dihedral angles between pyridine and hydrazineylidene groups (e.g., ~72.9° in related structures) confirm planarity or distortion .

- Absolute Configuration : Flack parameter refinement (e.g., 0.09(8)) ensures correct enantiomeric assignment . SCXRD data collection typically uses MoKα radiation (λ = 0.71073 Å) at 98 K to minimize thermal motion .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, pyridine N-atoms often act as Lewis bases in coordination chemistry .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., methanol vs. DMF) on reaction pathways .

- Docking Studies : Models interactions with biological targets (e.g., enzyme active sites) using software like AutoDock . Validate predictions with experimental kinetic data (e.g., IC₅₀ values in enzyme inhibition assays).

Q. How to address contradictory data in catalytic performance studies?

Answer:

- Control Experiments : Replicate conditions (catalyst loading, temperature) from conflicting studies. For example, nickel catalysts may show variable activity depending on ligand architecture (e.g., phosphinitooxazoline vs. bipyridine ligands) .

- Spectroscopic Monitoring : In situ IR or Raman tracks intermediate formation (e.g., metal-hydride species in reductive coupling) .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., ANOVA for yield optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.